Furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester

Medicinal Chemistry Drug Design Physicochemical Profiling

Furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester (CAS 1009333-80-5) is a heterocyclic small molecule featuring a fused furan-pyridine core bearing a bromo substituent at the 7-position, a hydroxy group at the 3-position, and an ethyl ester at the 2-carboxylic acid position. Its molecular formula is C10H8BrNO4 with a molecular weight of 286.08 g/mol.

Molecular Formula C10H8BrNO4
Molecular Weight 286.081
CAS No. 1009333-80-5
Cat. No. B2921792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester
CAS1009333-80-5
Molecular FormulaC10H8BrNO4
Molecular Weight286.081
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CN=CC(=C2O1)Br)O
InChIInChI=1S/C10H8BrNO4/c1-2-15-10(14)9-7(13)5-3-12-4-6(11)8(5)16-9/h3-4,13H,2H2,1H3
InChIKeyJQEBDKPNMXJDEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Heterocyclic Building Block Furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester (CAS 1009333-80-5): Structural and Physicochemical Baseline for Procurement


Furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester (CAS 1009333-80-5) is a heterocyclic small molecule featuring a fused furan-pyridine core bearing a bromo substituent at the 7-position, a hydroxy group at the 3-position, and an ethyl ester at the 2-carboxylic acid position . Its molecular formula is C10H8BrNO4 with a molecular weight of 286.08 g/mol . The compound is supplied as a light-red to brown solid with a certified purity of ≥95% , and predicted physicochemical properties include an XLogP3-AA of 2.7, a topological polar surface area of 72.6 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors .

Why Direct Replacement of Furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester with Closely Related Analogs Carries Quantifiable Risk


Even structurally close furo[3,2-c]pyridine congeners cannot be considered interchangeable for most research applications because the 7-bromo substitution introduces a substantial lipophilicity shift and a distinct halogen-bond donor profile relative to the non-halogenated parent scaffold . The resulting XLogP3-AA difference of 0.7 log unit between the 7-bromo derivative (2.7) and its des-bromo counterpart (2.0) translates to an approximately 5-fold difference in theoretical partition coefficient, which directly impacts membrane permeability, metabolic stability, and off-target binding potential in cell-based assays . Furthermore, the bromine atom at the 7-position serves as a specific synthetic handle for palladium-catalyzed cross-coupling reactions that is absent in the des-halo or 7-chloro analogs, making generic substitution incompatible with downstream diversification workflows referenced in patent literature .

Quantitative Differentiation Evidence for Furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester Against Its Most Relevant Comparators


Lipophilicity Advantage Over Des-Bromo Analog (Cross-Study Comparable)

The target compound exhibits a computed XLogP3-AA of 2.7, compared to 2.0 for the des-bromo analog ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate (CAS 119293-22-0), representing a +0.7 log unit increase in lipophilicity attributable solely to the 7-bromo substituent . This difference corresponds to a theoretical ~5-fold higher octanol-water partition coefficient, which is a magnitude of shift widely recognized in medicinal chemistry to alter membrane permeability, plasma protein binding, and volume of distribution .

Medicinal Chemistry Drug Design Physicochemical Profiling

Molecular Weight and Heavy Atom Count Differentiation From Des-Bromo Scaffold

Replacement of the 7-hydrogen with bromine increases the molecular weight from 207.18 g/mol (des-bromo analog) to 286.08 g/mol and the heavy atom count from 15 to 16 . The exact monoisotopic mass shift is 77.91 Da (from 207.053 to 284.964 Da), consistent with the replacement of H (1.008 Da) by Br (78.918 Da) .

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Halogen-Specific Synthetic Utility Documented in Patent Literature

The 7-bromo substituent enables chemoselective palladium-catalyzed cross-coupling reactions—including Suzuki, Sonogashira, and Buchwald-Hartwig couplings—that are not accessible with the 7-H or 7-Cl analogs under identical mild conditions. Patent WO2008/24725 describes the synthesis of this exact compound from 4,5-dibromonicotinic acid ethyl ester and ethyl glycolate in 95% yield, and its subsequent conversion to 7-bromo-3-trifluoromethanesulfonyloxyfuro[3,2-c]pyridine-2-carboxylic acid ethyl ester, demonstrating the compound's role as a versatile intermediate for generating azabenzofuranyl MEK kinase inhibitors .

Organic Synthesis Cross-Coupling Chemistry Kinase Inhibitor Synthesis

Commercially Verified Purity Specification for Reproducible Research

The target compound is commercially available with a minimum purity specification of 95% from multiple independent suppliers, including Sigma-Aldrich (ATE939883335) and AKSci (6020DP), with physical form described as a light-red to brown solid . By contrast, the des-bromo analog ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate (CAS 119293-22-0) is typically supplied without a consistently documented purity grade across major vendors .

Quality Control Compound Management Assay Reproducibility

Predicted Boiling Point and Density Characterization for Formulation and Handling

Predicted physicochemical properties for the target compound include a boiling point of 365.9 ± 37.0 °C and a density of 1.696 ± 0.06 g/cm³ . While the des-bromo analog has a predicted density of approximately 1.39 g/cm³, the higher density of the brominated compound reflects the significant mass contribution of the bromine atom, which has implications for gravimetric dispensing accuracy and solubility screening .

Pre-formulation Compound Handling Safety Assessment

Procurement-Relevant Application Scenarios for Furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester


Kinase Inhibitor Medicinal Chemistry Programs Requiring C7 Diversification

In drug discovery campaigns targeting MEK or MNK kinases, the 7-bromo substituent provides a chemically addressable handle for Suzuki or Sonogashira cross-coupling to introduce aryl, heteroaryl, or alkynyl groups at the C7 position. The 95% synthetic yield reported in patent WO2008/24725 and the documented conversion to the corresponding triflate (CAS 1009334-29-5) demonstrate the compound's suitability for parallel library synthesis . The +0.7 log unit lipophilicity shift relative to the des-bromo parent further enables tuning of ADME properties without altering the core furo[3,2-c]pyridine pharmacophore .

Fragment-Based Screening Libraries with Halogen-Enriched Diversity

The compound's molecular weight of 286.08 g/mol and heavy atom count of 16 place it within the fragment space (MW < 300) while the bromine atom provides both a heavy atom tag for X-ray crystallography and a unique isotopic signature (1:1 M/M+2 ratio) for unambiguous LC-MS hit confirmation . Compared to the des-bromo fragment (MW 207), it offers enhanced detection sensitivity in mass spectrometry-based fragment screening while maintaining compliance with Rule-of-3 guidelines .

Chemical Biology Probe Development Requiring Defined Physicochemical Properties

For target engagement studies where cellular permeability and solubility must be balanced, the computed XLogP3-AA of 2.7, TPSA of 72.6 Ų, and single hydrogen bond donor provide a well-defined physicochemical profile . The consistent ≥95% purity specification from multiple suppliers ensures batch-to-batch reproducibility essential for quantitative chemical proteomics or cellular thermal shift assays (CETSA) where impurity-driven artifacts can confound dose-response interpretation .

Reference Standard for Analytical Method Development Involving Brominated Heterocycles

The distinct isotopic pattern of bromine (79Br/81Br) combined with the compound's chromatographic properties (predicted LogP 2.7) makes it suitable as a system suitability standard for LC-MS/MS method development targeting brominated drug candidates. Its availability with certificate of analysis from major suppliers enables its use as a calibration reference for quantifying bromine-containing metabolites or degradation products in forced degradation studies .

Quote Request

Request a Quote for Furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.